molecular formula C18H25N5O B2496408 1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448060-28-3

1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No. B2496408
CAS RN: 1448060-28-3
M. Wt: 327.432
InChI Key: HEBGRFBHLNUFAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to related compounds often involve selective cyclocondensation processes and multicomponent reactions. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to give pyrazolo[3,4-b]pyridine derivatives, which are relevant to the synthesis of pyridin-2-yl-containing ureas (Lebedˈ et al., 2012). Additionally, the use of urea as a novel organo-catalyst in one-pot, multicomponent synthesis processes has been reported, highlighting an eco-friendly approach to synthesizing functionalized heterocycles (Brahmachari & Banerjee, 2014).

Scientific Research Applications

Synthesis and Antibacterial Evaluation of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds containing a sulfonamido moiety has been conducted with the aim of identifying potential antibacterial agents. Various active methylene compounds were reacted with a precursor to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the precursor's reactivity towards hydrazine derivatives led to the creation of pyrazole and oxazole derivatives. Some of these newly synthesized compounds demonstrated significant antibacterial activity in testing (Azab, Youssef, & El-Bordany, 2013).

Oligomeric and Macrocyclic Ureas

A study on the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole at high temperatures resulted in a mixture of cyclic trimers and tetramers. These findings highlight the potential for forming complex urea-based structures that can be applied in various scientific fields, showcasing the versatility of urea derivatives in forming intricate molecular architectures (Gube et al., 2012).

Cytotoxicity and Inhibitory Activities of Pyrazole Derivatives

A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and related compounds were synthesized and evaluated for their inhibitory activity against topoisomerase IIα and in vitro cytotoxicity against various cancer cell lines. This research highlights the potential of pyrazole derivatives as anticancer agents, demonstrating the significance of chemical modifications in enhancing biological activity (Alam et al., 2016).

Recognition of Urea and Its Derivatives

A novel pyridine-incorporated cyclo[6]aramide was designed for the recognition of urea and its derivatives, showcasing the ability to accommodate neutral urea-related guest molecules through multiple hydrogen bonding interactions. This study provides insights into the design of receptors and the understanding of binding modes, which are crucial for the development of sensor and recognition technologies (Kang et al., 2017).

properties

IUPAC Name

1-cycloheptyl-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c24-18(21-15-7-3-1-2-4-8-15)20-12-14-23-13-10-17(22-23)16-9-5-6-11-19-16/h5-6,9-11,13,15H,1-4,7-8,12,14H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBGRFBHLNUFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cycloheptyl-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

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